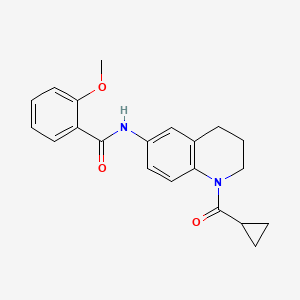

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Description

N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a tetrahydroquinoline (THQ) derivative featuring a cyclopropanecarbonyl group at the 1-position and a 2-methoxybenzamide moiety at the 6-position of the THQ core. Its molecular formula is C25H25N3O3S (calculated from structural data in ), with a molecular weight of 447.55 g/mol. The compound's InChIKey is ZRMVPPPAHUXLME-UHFFFAOYSA-N, and its 3D structure reveals a planar benzamide group connected to a bicyclic THQ system, stabilized by the cyclopropane ring’s rigidity .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-26-19-7-3-2-6-17(19)20(24)22-16-10-11-18-15(13-16)5-4-12-23(18)21(25)14-8-9-14/h2-3,6-7,10-11,13-14H,4-5,8-9,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLDFYCAUCAEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide typically involves multiple steps. The starting materials often include cyclopropanecarbonyl chloride, 3,4-dihydro-2H-quinoline, and 2-methoxybenzoic acid. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then coupled with 2-methoxybenzoic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Structural Modifications in Tetrahydroquinoline Derivatives

The THQ scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key analogs:

Key Observations

Cyclopropane vs.

Aromatic Substituents : The 2-methoxybenzamide group in the target compound may improve solubility and π-π stacking interactions relative to thiophene (Compounds 68, 28) or naphthalene (Compound 14d) .

Biological Implications: NOS Inhibition: Compounds 28 and 68 were evaluated for nitric oxide synthase (NOS) inhibition, with dihydrochloride salts (e.g., Compound 28) showing enhanced solubility for in vitro assays . Opioid Receptor Activity: Compound 14d and 4f demonstrated mixed-efficacy MOR modulation, suggesting that bulky substituents (naphthalene, benzyl) enhance receptor binding . The target compound’s cyclopropane group may similarly influence receptor conformation.

Biological Activity

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

- Molecular Formula : C21H24N2O4S

- Molecular Weight : 396.49 g/mol

Structural Representation

The compound features a tetrahydroquinoline core with a cyclopropanecarbonyl group and a methoxybenzamide moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

The compound's mechanism of action involves the inhibition of specific signaling pathways associated with cancer cell growth and survival. For instance:

- mTOR Pathway Inhibition : The compound may act as an inhibitor of the mTOR pathway, which is crucial for cellular growth and metabolism .

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through the activation of caspases .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy varies depending on the strain and concentration used.

Case Studies

- Study on E. coli : A study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

- Staphylococcus aureus : Another investigation revealed that it could inhibit the growth of Staphylococcus aureus at concentrations above 64 µg/mL.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Mechanism

The neuroprotective effects are believed to be mediated through:

- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress markers in neuronal cells.

- Neuroinflammation Modulation : It may modulate inflammatory pathways that contribute to neurodegenerative diseases.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | Significant | mTOR pathway inhibition; apoptosis |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

| Neuroprotective | Promising | Antioxidant activity; inflammation modulation |

Case Study Results

| Study | Organism | MIC (µg/mL) | Observations |

|---|---|---|---|

| E. coli | Bacterial strain | 32 | Moderate antibacterial activity |

| Staphylococcus aureus | Bacterial strain | 64 | Effective at higher concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.